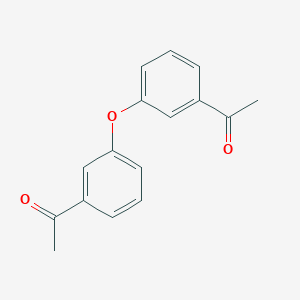

3,3'-Diacetyldiphenyl Ether

CAS No.:

Cat. No.: VC17960788

Molecular Formula: C16H14O3

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14O3 |

|---|---|

| Molecular Weight | 254.28 g/mol |

| IUPAC Name | 1-[3-(3-acetylphenoxy)phenyl]ethanone |

| Standard InChI | InChI=1S/C16H14O3/c1-11(17)13-5-3-7-15(9-13)19-16-8-4-6-14(10-16)12(2)18/h3-10H,1-2H3 |

| Standard InChI Key | NOPHAWSRXPXHKD-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC(=CC=C1)OC2=CC=CC(=C2)C(=O)C |

Introduction

Synthesis and Chemical Properties

Synthetic Pathways

3,3'-Diacetyldiphenyl ether is typically synthesized via Friedel-Crafts acetylation of diphenyl ether or its derivatives. Key methods include:

Catalytic Acetylation

-

Reagents: Acetic anhydride as the acetylating agent, with catalysts such as trifluoromethanesulfonic acid transition metal salts (e.g., hafnium triflate) and alkali perchlorates (e.g., sodium perchlorate) .

-

Conditions: Reactions are conducted in polar aprotic solvents (e.g., dimethyl sulfoxide) at 80–100°C for 5–10 hours. Yields exceed 70% under optimized conditions .

Nitro-Group Displacement

-

Substrates: Nitro-substituted diphenyl ethers undergo nucleophilic displacement with acetylating agents in the presence of inorganic bases (e.g., potassium carbonate) and phase-transfer catalysts .

Haloform Reaction

-

Oxidation: 3,3'-Diacetyldiphenyl ether can be oxidized to 4,4'-dicarboxydiphenyl ether using alkali hypohalites (e.g., sodium hypochlorite) .

Physicochemical Properties

While explicit data for 3,3'-diacetyldiphenyl ether is sparse, its properties can be inferred from structurally related compounds:

Applications in Industry and Research

Polymer Synthesis

3,3'-Diacetyldiphenyl ether is a precursor for high-temperature polyimides and polyarylene ethers. These polymers exhibit exceptional thermal stability (>400°C) and mechanical strength, making them ideal for aerospace and electronics .

Dye and Pigment Intermediates

The compound is utilized in synthesizing azo dyes and phthalocyanine pigments. Its acetyl groups facilitate coupling reactions, enhancing colorfastness and stability .

Heat Transfer Fluids

As a component of eutectic mixtures (e.g., with biphenyl), it serves in industrial heat transfer systems due to its low volatility and high boiling point .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume